molecular formula C8H11ClN2 B14845326 2-(4-Chloro-5-methylpyridin-2-YL)ethanamine

2-(4-Chloro-5-methylpyridin-2-YL)ethanamine

Cat. No.: B14845326
M. Wt: 170.64 g/mol
InChI Key: WOCYPPOICZYUEY-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methylpyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group attached to the pyridine ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methylpyridine-1-oxide with phosgene (COCl2) in the presence of trimethylamine, followed by further reaction with phosgene at elevated temperatures . This process yields 2-chloro-5-methylpyridine, which can then be further reacted to introduce the ethanamine group.

Industrial Production Methods

Industrial production of 2-(4-Chloro-5-methylpyridin-2-YL)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Chloro-5-methylpyridin-2-YL)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The ethanamine side chain may play a role in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-5-methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(4-chloro-5-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-5-11-7(2-3-10)4-8(6)9/h4-5H,2-3,10H2,1H3

InChI Key

WOCYPPOICZYUEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CCN)Cl

Origin of Product

United States

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